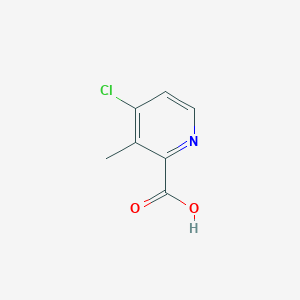

4-Chloro-3-methylpicolinic acid

Description

Properties

IUPAC Name |

4-chloro-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZXAHFQIARKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263538 | |

| Record name | 4-Chloro-3-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-20-2 | |

| Record name | 4-Chloro-3-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30235-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-3-methylpicolinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines a putative synthetic route and expected characterization data based on established chemical principles and analogous compound data.

Introduction

This compound is a halogenated and methylated derivative of picolinic acid. Picolinic acid and its derivatives are known for their roles as chelating agents and their involvement in various biological processes. The unique substitution pattern of this compound—a chlorine atom at the 4-position and a methyl group at the 3-position—is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its potential as a scaffold in drug design. This guide details a feasible synthetic pathway, purification strategies, and a suite of analytical techniques for its comprehensive characterization.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the oxidation of the corresponding picoline, 4-chloro-3-methylpicoline. This approach is well-documented for the preparation of various picolinic acids.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from the commercially available 3-methyl-4-nitropyridine-N-oxide.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-methylpyridine

This procedure is adapted from analogous transformations of pyridine-N-oxides.

-

To a stirred solution of 3-methyl-4-nitropyridine-N-oxide (1 equivalent) in a suitable solvent such as dichloromethane, slowly add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.5-2.0 equivalents) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-3-methylpyridine.

Step 2: Synthesis of this compound

This oxidation protocol is based on established methods for converting picolines to picolinic acids.[1][2]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-methylpyridine (1 equivalent) in water.

-

Heat the solution to 70-80 °C with vigorous stirring.

-

Add potassium permanganate (KMnO₄) (2-3 equivalents) portion-wise over a period of 1-2 hours. The purple color of the permanganate should disappear as the reaction proceeds.

-

After the final addition, continue heating the mixture for an additional 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings, and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid (HCl).

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and chromatographic techniques. The following table summarizes the expected characterization data.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 180-200 °C (by analogy to similar compounds) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, COOH), ~8.5 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~150 (Ar-C), ~148 (Ar-C), ~145 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~18 (CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, ~1450 (C=C and C-N aromatic stretching), ~850 (C-Cl stretch) |

| Mass Spec. (ESI-MS) | m/z: [M-H]⁻ calculated for C₇H₅ClNO₂⁻: 170.00; found: ~170.0. [M+H]⁺ calculated for C₇H₇ClNO₂⁺: 172.02; found: ~172.0. The presence of a chlorine isotope pattern (M and M+2 peaks in a ~3:1 ratio) would be expected. |

| Purity (HPLC) | >95% (as determined by peak area) |

Analytical Workflow

A standardized workflow is crucial for the routine analysis and quality control of synthesized this compound.

Caption: Standard analytical workflow for this compound.

Hypothetical Application in a Drug Discovery Context

While specific biological targets for this compound are not yet defined in the literature, its structural motifs are common in kinase inhibitors and other targeted therapies. The following diagram illustrates a hypothetical signaling pathway where such a compound might be investigated.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide has outlined a robust and plausible approach to the synthesis and characterization of this compound. The proposed synthetic route, leveraging the oxidation of 4-chloro-3-methylpicoline, offers a direct and scalable method for obtaining this compound. The detailed characterization plan, incorporating modern analytical techniques, will ensure the structural integrity and purity of the final product. While the biological activity of this compound remains to be fully elucidated, its potential as a valuable building block in the development of novel therapeutics is significant. The methodologies and data presented herein provide a solid foundation for researchers and scientists to further explore the chemical and biological properties of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-methylpicolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-3-methylpicolinic acid (CAS No: 30235-20-2). Due to the limited availability of experimental data for this specific compound, this document also outlines standardized experimental protocols for the determination of its key physicochemical characteristics. Furthermore, a proposed synthetic pathway and a general analytical workflow for characterization are presented. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and related picolinic acid derivatives.

Chemical Identity and Structure

This compound is a substituted pyridine carboxylic acid. Its structure features a pyridine ring with a carboxylic acid group at the 2-position, a methyl group at the 3-position, and a chlorine atom at the 4-position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-chloro-3-methylpyridine-2-carboxylic acid |

| CAS Number | 30235-20-2[1] |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol [1] |

| Canonical SMILES | CC1=C(C(=O)O)N=CC=C1Cl |

| InChI Key | ODSPBBWQVLWOPG-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Summary of Physicochemical Data for this compound and its Methyl Ester

| Property | This compound (Predicted/Unavailable) | Methyl 4-chloro-3-methylpicolinate (Reference Compound) |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 275.7 ± 35.0 °C at 760 mmHg[3] |

| Solubility | Expected to be soluble in polar organic solvents. | Data not available |

| pKa | Data not available | Not applicable |

| LogP | Data not available | 1.47[3] |

Experimental Protocols for Physicochemical Characterization

To obtain accurate physicochemical data for this compound, the following standard experimental protocols are recommended.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Methodology (Gravimetric Method):

-

A saturated solution of this compound is prepared in a known volume of a specific solvent (e.g., water, ethanol, DMSO) at a constant temperature.

-

The solution is allowed to equilibrate, and any undissolved solid is removed by filtration.

-

A known volume of the saturated solution is then carefully evaporated to dryness.

-

The mass of the remaining solid is measured, and the solubility is calculated and expressed in terms of g/L or mol/L.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the acid.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.

Synthesis and Analytical Workflow

As no specific biological signaling pathways involving this compound have been documented, this section outlines a proposed synthetic route and a general analytical workflow for its characterization.

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of related chloropicolinic acid derivatives. A potential method involves the hydrolysis of the corresponding ester, Methyl 4-chloro-3-methylpicolinate.

Analytical Characterization Workflow

Following synthesis, a standard workflow is employed to confirm the identity and purity of the final product.

References

Technical Guide: 4-Chloro-3-methylpicolinic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-methylpicolinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed public data on the parent acid, this document focuses on its more extensively documented derivatives: Methyl 4-chloro-3-methylpicolinate and This compound hydrochloride . These compounds serve as important building blocks in the synthesis of more complex molecules.

Core Compound Information

This compound and its derivatives are substituted pyridine compounds. The presence of a carboxylic acid (or its ester), a chloro group, and a methyl group on the pyridine ring provides multiple points for chemical modification, making them versatile intermediates in the synthesis of novel pharmaceutical agents.

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid, the 3-position with a methyl group, and the 4-position with a chlorine atom.

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data and Identification

Quantitative data for this compound and its primary derivatives are summarized below. The methyl ester is the most frequently cited derivative in commercial and research databases.

| Property | This compound | Methyl 4-chloro-3-methylpicolinate | This compound hydrochloride |

| CAS Number | 30235-20-2 | 1260764-76-8[1][2][3] | 2402828-71-9[4] |

| Molecular Formula | C₇H₆ClNO₂ | C₈H₈ClNO₂[1][2][3] | C₇H₇Cl₂NO₂ |

| Molecular Weight | 171.58 g/mol | 185.61 g/mol [1][2] | 208.04 g/mol |

| IUPAC Name | 4-chloro-3-methylpyridine-2-carboxylic acid | methyl 4-chloro-3-methylpyridine-2-carboxylate[3] | 4-chloro-3-methylpyridine-2-carboxylic acid;hydrochloride |

| Synonyms | - | 2-Pyridinecarboxylic acid, 4-chloro-3-methyl-, methyl ester[1] | - |

| Physical Form | Not specified | Solid or semi-solid or liquid[3] | Not specified |

| Storage Temperature | Not specified | Inert atmosphere, 2-8°C[3] | Cold-chain transportation |

Synthesis and Experimental Protocols

Representative Synthesis: Methyl 4-chloropicolinate

This synthesis involves the chlorination of the pyridine ring and subsequent esterification of the carboxylic acid.

Starting Material: 2-Picolinic acid.[5]

Step 1: Chlorination

-

Slowly add anhydrous N,N-Dimethylformamide (DMF) (10 mL) to thionyl chloride (SOCl₂) (300 mL) at a temperature between 40-48°C.[5]

-

Stir the solution at room temperature for 10 minutes.[5]

-

Add 2-picolinic acid (100.0 g, 813.0 mmol) over a period of 30 minutes.[5]

-

Heat the resulting solution to 72°C for 16 hours, during which vigorous evolution of sulfur dioxide (SO₂) will be observed, resulting in the formation of a yellow solid.[5]

-

Cool the mixture to room temperature, dilute with toluene (500 mL), and concentrate the volume to 200 mL. Repeat the toluene addition and concentration twice to remove excess thionyl chloride.[5]

Step 2: Esterification and Work-up

-

Add the resulting solution and solid to 200 mL of methanol in an ice bath, maintaining the internal temperature below 55°C.[5]

-

Stir the mixture at room temperature for 45 minutes.[5]

-

Cool the mixture to 5°C and add diethyl ether (Et₂O) (200 mL) dropwise to precipitate the product.[5]

-

Filter the resulting solid, wash with Et₂O (200 mL), and dry at 35°C to yield a white-yellow solid.[5]

-

Dissolve the solid in hot water (500 mL, approx. 45°C) and adjust the pH to 8-9 with sodium bicarbonate (NaHCO₃).[5]

-

Extract the mixture with ethyl acetate. The organic phase is then concentrated to yield the final product, Methyl 4-chloropicolinate, as an off-white solid (Yield: 85%).[5]

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a picolinic acid derivative, based on the representative protocol.

Caption: Generalized workflow for the synthesis of picolinic acid derivatives.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not widely reported, the picolinic acid scaffold is a known structural motif in various biologically active compounds. Picolinic acid derivatives are being investigated for a range of therapeutic applications, including their potential as anticancer agents. For instance, certain novel 4-quinolinecarboxylic acid derivatives have demonstrated significant antitumor activity against various human tumor models.

The primary utility of this compound and its esters lies in their role as chemical intermediates. They provide a reactive scaffold that medicinal chemists can elaborate to synthesize more complex molecules with desired pharmacological properties. The chlorine atom, for example, can be a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups.

As building blocks, these compounds are valuable for constructing libraries of related molecules for high-throughput screening in drug discovery campaigns. Their availability from custom synthesis providers allows researchers to access these specialized reagents for their research programs.

References

- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. Methyl 4-chloro-3-methylpicolinate | 1260764-76-8 [sigmaaldrich.com]

- 3. 1260764-76-8|Methyl 4-chloro-3-methylpicolinate|BLD Pharm [bldpharm.com]

- 4. 2402828-71-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 4-Chloro-3-methylpicolinic Acid: A Technical Guide

Chemical Structure

IUPAC Name: 4-Chloro-3-methylpyridine-2-carboxylic acid Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol

The structure of 4-Chloro-3-methylpicolinic acid, featuring a substituted pyridine ring, is the basis for the predicted spectroscopic data outlined below.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ |

| ~ 7.5 - 7.7 | Doublet | 1H | H-5 |

| ~ 8.5 - 8.7 | Doublet | 1H | H-6 |

| > 10 | Broad Singlet | 1H | -COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 15 - 20 | -CH₃ |

| ~ 125 - 130 | C-5 |

| ~ 135 - 140 | C-3 |

| ~ 145 - 150 | C-4 |

| ~ 150 - 155 | C-6 |

| ~ 160 - 165 | C-2 |

| ~ 165 - 170 | -COOH |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1600 | Medium | C=C and C=N stretching (Pyridine ring) |

| 1100-1200 | Medium | C-Cl stretch |

| 1200-1300 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 171 | High | [M]⁺ (with ³⁵Cl) |

| 173 | Medium | [M+2]⁺ (with ³⁷Cl, ~32% of M) |

| 126 | Medium | [M-COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or ESI for less volatile compounds.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions and their relative abundances.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Solubility profile of 4-Chloro-3-methylpicolinic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4-Chloro-3-methylpicolinic acid. Due to the limited availability of direct quantitative solubility data in public literature, this document offers a qualitative solubility assessment based on the physicochemical properties of the parent compound, picolinic acid, and the influence of its substituents. Furthermore, this guide presents detailed, standardized experimental protocols for determining the thermodynamic and kinetic solubility of chemical compounds, which can be applied to this compound. A visual workflow of the experimental process is also provided to aid in laboratory application.

Introduction

This compound is a substituted picolinic acid derivative. Picolinic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their roles as chelating agents and their presence in various biologically active compounds. Understanding the solubility of such compounds is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodologies to quantitatively determine it.

Predicted Solubility Profile of this compound

Picolinic acid is known to be very soluble in water, less soluble in ethanol, and sparingly soluble in acetonitrile.[1][2] The presence of a carboxylic acid group allows it to act as a hydrogen bond donor and acceptor, contributing to its solubility in polar protic solvents.

The introduction of a chloro group and a methyl group to the pyridine ring is expected to increase the lipophilicity of the molecule. This increased non-polar character will likely decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The non-polar chloro and methyl groups are expected to decrease hydrogen bonding interactions with protic solvents compared to the parent picolinic acid. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions and may better solvate the substituted pyridine ring. DMSO and DMF are generally good solvents for a wide range of organic compounds. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Likely Soluble | The increased lipophilicity from the chloro and methyl groups should enhance solubility in non-polar environments. |

| Aqueous Acidic | Dilute HCl | Likely Soluble | The pyridine nitrogen can be protonated to form a more soluble salt. |

| Aqueous Basic | Dilute NaOH, NaHCO3 | Soluble | The carboxylic acid group will be deprotonated to form a highly soluble carboxylate salt. |

Note: This table presents a predicted qualitative solubility profile. Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, standardized experimental protocols should be followed. The two primary methods for solubility measurement are the determination of thermodynamic solubility and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid form of the solute. The shake-flask method is the gold standard for this determination.[3]

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing the selected solvents. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).[4][5]

-

To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.[3]

-

-

Sample Preparation and Analysis:

-

Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A calibration curve of known concentrations of the compound must be prepared to accurately quantify the solubility.

-

Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery and provides an indication of how quickly a compound precipitates from a supersaturated solution. This is commonly performed by adding a concentrated solution of the compound in an organic solvent (typically DMSO) to an aqueous buffer.[6][7][8][9]

Methodology: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a multi-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Precipitation Detection:

-

Seal the plate and incubate at a constant temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Precipitation can be detected by various methods, including:

-

Nephelometry: Measures the amount of light scattered by suspended particles.[7]

-

Turbidimetry: Measures the reduction in light transmission due to suspended particles.

-

Direct UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitate, the concentration of the dissolved compound is measured.[7]

-

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Emerging Potential of 4-Chloro-3-methylpicolinic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methylpicolinic acid is a substituted pyridine carboxylic acid that holds considerable, yet largely untapped, potential as a versatile scaffold in medicinal chemistry. While direct applications in marketed drugs are not yet established, its structural features—a reactive chloro-group, a sterically influencing methyl group, and a carboxylic acid handle for derivatization—position it as a valuable starting material for the synthesis of novel therapeutic agents. This technical guide explores the prospective applications of this compound, drawing insights from the well-documented biological activities of structurally related picolinic acid derivatives. We will delve into its synthetic utility, potential therapeutic targets, and provide hypothetical, yet plausible, experimental frameworks for its derivatization and biological evaluation.

Introduction: The Picolinic Acid Scaffold in Drug Discovery

Picolinic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] The pyridine nitrogen and the carboxylic acid group can act as key pharmacophoric features, participating in hydrogen bonding and other interactions with biological targets. The substitution pattern on the pyridine ring plays a crucial role in modulating the pharmacological profile, influencing factors such as potency, selectivity, and pharmacokinetic properties.

This compound presents a unique combination of substituents that can be strategically exploited in drug design:

-

The 4-chloro substituent serves as a versatile handle for introducing a wide range of functionalities via nucleophilic aromatic substitution reactions. This allows for the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

-

The 3-methyl group , adjacent to the chloro substituent, can provide steric hindrance that may influence the conformation of the molecule and its derivatives, potentially leading to enhanced selectivity for specific biological targets. It can also impact metabolic stability.

-

The picolinic acid moiety itself provides a key site for amide bond formation, esterification, or other modifications to interact with target proteins or to modulate physicochemical properties such as solubility and cell permeability.

Potential Therapeutic Applications

Based on the known biological activities of analogous picolinic acid derivatives, several therapeutic areas present promising avenues for the application of this compound as a scaffold.

Anticancer Agents

Numerous picolinamide derivatives have been investigated for their potential as anticancer agents.[3] For instance, derivatives of 4-(phenylamino)picolinamide have shown antiproliferative activity against various cancer cell lines.[3] The 4-chloro position of this compound is an ideal site to introduce various aniline or other aromatic amine fragments, which are known to be important for the activity of many kinase inhibitors.

Hypothetical Signaling Pathway Inhibition:

Derivatives of this compound could be designed as kinase inhibitors. The picolinamide core could act as a scaffold to position substituents that interact with the ATP-binding site of a target kinase, thereby inhibiting its activity and downstream signaling pathways involved in cell proliferation and survival.

Anticonvulsant Agents

Derivatives of picolinic acid have also shown promise as anticonvulsant agents.[4] The amide derivatives, in particular, have been a focus of research in this area. The ability to readily synthesize a library of amides from this compound could lead to the discovery of novel anticonvulsants with improved efficacy and safety profiles.

Synthetic Strategies and Experimental Protocols

The key to unlocking the potential of this compound lies in its synthetic tractability. The following sections outline general experimental protocols for the derivatization of this scaffold.

Amide Synthesis

The carboxylic acid functionality of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents.

General Experimental Protocol for Amide Synthesis:

-

Acid Chloride Formation (Optional but often effective): To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added. Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. To this solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro substituent is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, thiols, and alcohols.

General Experimental Protocol for SNAr with Amines:

-

Reaction Setup: In a sealed tube or microwave vial, combine this compound or its ester derivative (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 150 °C for several hours to days, or utilize microwave irradiation for a shorter reaction time. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data and Structure-Activity Relationships (SAR)

Table 1: Hypothetical Anticancer Activity of 4-Amino-3-methylpicolinamide Derivatives

| Compound ID | R (at 4-amino position) | Kinase X IC₅₀ (µM) |

| 1a | Phenyl | 5.2 |

| 1b | 4-Fluorophenyl | 2.8 |

| 1c | 3,4-Dichlorophenyl | 0.9 |

| 1d | 4-Methoxyphenyl | 8.1 |

| 1e | 4-(Trifluoromethyl)phenyl | 1.5 |

| Reference | Staurosporine | 0.01 |

This hypothetical data suggests that electron-withdrawing groups on the phenyl ring at the 4-position may enhance the inhibitory activity against Kinase X. Such a table would be crucial for guiding the optimization of lead compounds.

Conclusion and Future Directions

This compound represents a promising, yet under-explored, scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including cancer and neurological disorders.

Future research should focus on:

-

Systematic derivatization: Synthesizing libraries of amides and 4-substituted analogs to explore a wide chemical space.

-

Biological screening: Evaluating these derivatives in a variety of in vitro and in vivo assays to identify promising lead compounds.

-

Computational modeling: Utilizing in silico methods to guide the design of new derivatives with improved potency and selectivity.

By leveraging the strategies outlined in this guide, researchers can begin to unlock the full potential of this compound in the quest for new and effective medicines.

References

Navigating the Safety Profile of 4-Chloro-3-methylpicolinic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the available safety data and recommended handling precautions for 4-Chloro-3-methylpicolinic acid and its close structural analogs. It is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Hazard Identification and Classification

Based on the GHS classifications of its analogs, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be related to skin, eye, and respiratory irritation, and it may be harmful if swallowed.

Table 1: GHS Hazard Classification of Related Compounds

| Compound | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Methyl 4-chloro-3-methylpicolinate | nötig | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 4-Chloropicolinic acid | nötig | Warning | H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1] |

| Picolinic Acid | nötig | Danger | H302: Harmful if swallowedH318: Causes serious eye damageH402: Harmful to aquatic life |

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes available information for a related compound.

Table 2: Physicochemical Data for Methyl 4-chloropicolinate

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol [2] |

| Physical Form | Solid, semi-solid, or liquid |

| Storage Temperature | Inert atmosphere, 2-8°C |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety. The following protocols are based on recommendations for analogous compounds.

Safe Handling Workflow

Caption: Workflow for Safe Handling of this compound.

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[4]

Exposure Controls and Personal Protection

To minimize the risk of exposure, the following personal protective equipment (PPE) and engineering controls are recommended.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other impervious clothing as needed. |

| Respiratory Protection | For operations generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to maintain exposure levels below any applicable limits.[5] Eyewash stations and safety showers should be readily accessible.[4]

First-Aid Measures

In the event of exposure, immediate action is necessary. The following first-aid measures are based on information for similar picolinic acid derivatives.

Caption: Emergency First-Aid Procedures for Exposure.

Specific First-Aid Instructions:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

For accidental spills, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhaling dust. Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.[4]

Toxicological Information

Specific toxicological data for this compound is not available. The hazard statements for its analogs suggest the following potential effects:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory tract irritation.[1][3]

Experimental Protocols

As of the date of this guide, no specific experimental safety or toxicology studies for this compound have been identified in the public domain. Researchers are encouraged to consult relevant toxicological databases and literature for any updated information.

Chemical Relationships

The safety information in this guide is primarily derived from the following structurally related compounds.

Caption: Structural Relationship to Data Source Compounds.

References

An In-depth Technical Guide to Commercially Available Derivatives of 4-Chloro-3-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available derivatives of 4-chloro-3-methylpicolinic acid, a versatile scaffold with applications in both the pharmaceutical and agrochemical industries. This document details the properties of these derivatives, provides experimental protocols for their synthesis and potential applications, and visualizes relevant biological pathways and experimental workflows.

Overview of Commercially Available Derivatives

Several derivatives of this compound are commercially available, serving as key building blocks for further chemical synthesis. The following tables summarize the key quantitative data for the most common derivatives.

Table 1: Commercially Available Derivatives of this compound

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Methyl 4-chloro-3-methylpicolinate | 1260764-76-8 | C₈H₈ClNO₂ | 185.61 | ≥95% to 97% |

| This compound hydrochloride | 2402828-71-9 | C₇H₇Cl₂NO₂ | 208.04 | Information not readily available |

| 4-Chloro-N-methylpicolinamide | 220000-87-3 | C₇H₇ClN₂O | 170.60 | ≥98.5% |

| 4-Chloro-3-methylpicolinonitrile | 886372-07-2 | C₇H₅ClN₂ | 152.58 | Information not readily available |

| 6-Chloro-3-methylpicolinic acid | 1201924-32-4 | C₇H₆ClNO₂ | 171.58 | 95% |

Table 2: Physical Properties and Suppliers of Key Derivatives

| Derivative Name | Physical Form | Melting Point (°C) | Boiling Point (°C) | Key Suppliers |

| Methyl 4-chloro-3-methylpicolinate | Solid or semi-solid or liquid | N/A | 275.7 ± 35.0 at 760 mmHg[1] | ChemScene[2], Sigma-Aldrich[3], BLD Pharm[4], AiFChem[5], Chemsrc[1] |

| This compound hydrochloride | N/A | N/A | N/A | BLD Pharm[6] |

| 4-Chloro-N-methylpicolinamide | White to off-white crystalline powder | 142-145 (dec.)[7] | N/A | Nbinno[7] |

| 4-Chloro-3-methylpicolinonitrile | N/A | N/A | N/A | BLD Pharm[8] |

| 6-Chloro-3-methylpicolinic acid | N/A | N/A | N/A | BLDpharm[9] |

Applications in Research and Development

Derivatives of this compound are valuable intermediates in two primary fields: agrochemical research, particularly in the development of herbicides, and pharmaceutical research, as building blocks for kinase inhibitors.

Agrochemical Applications: Auxin Mimicry

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[7] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds. The herbicidal activity of these compounds is mediated through their interaction with the auxin signaling pathway.

Caption: Auxin herbicide signaling pathway.

Pharmaceutical Applications: Kinase Inhibitor Scaffolds

4-Chloro-N-methylpicolinamide is a key intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib.[10] These inhibitors target various kinases involved in cancer cell proliferation, angiogenesis, and survival. The picolinamide scaffold allows for diverse chemical modifications to optimize potency and selectivity against specific kinase targets, such as those in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and potential application of this compound derivatives.

Synthesis Protocols

This protocol is adapted from a known method for the synthesis of a similar compound, methyl 4-chloropicolinate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous Methanol (MeOH)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

To a suspension of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 1.5 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

-

Add dry methanol to the crude acyl chloride residue and stir at room temperature for 30 minutes.

-

Quench the reaction by carefully adding 5% sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The product can be further purified by trituration with a suitable solvent system (e.g., 5% EtOAc/hexane).

This protocol is based on a described synthesis of the target compound.[2]

Materials:

-

4-Chloropicolinic acid

-

Thionyl chloride (SOCl₂)

-

Chlorobenzene

-

Sodium bromide

-

25% Methylamine aqueous solution

-

Tetrahydrofuran (THF)

-

Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

Reflux a mixture of 4-chloropicolinic acid, chlorobenzene, sodium bromide, and thionyl chloride at 85°C for 19 hours to form the corresponding acyl chloride.

-

After cooling, remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in THF.

-

Slowly add 25% aqueous methylamine solution to the THF solution and stir at room temperature.

-

Monitor the reaction by TLC until completion.

-

Upon completion, remove the THF under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-N-methylpicolinamide.

Application Protocols

This is a generalized protocol for evaluating the herbicidal activity of picolinic acid derivatives.

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana) and representative weed species.

-

Test compound (e.g., a derivative of this compound)

-

Control herbicide (e.g., Picloram)

-

Solvent for dissolving the test compound (e.g., DMSO)

-

Agar plates or petri dishes with filter paper

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare stock solutions of the test compound and control herbicide in a suitable solvent.

-

Prepare a series of dilutions of the test compound and control.

-

Sterilize the seeds and place them on agar plates or moist filter paper in petri dishes.

-

Add the different concentrations of the test compounds and control to the respective plates/dishes. Include a solvent-only control.

-

Incubate the plates/dishes in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 22°C).

-

After a set period (e.g., 7-14 days), measure the root length of the seedlings.

-

Calculate the percent inhibition of root growth for each concentration compared to the solvent control.

-

Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

This is a generalized protocol for screening compounds against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., a derivative of 4-chloro-N-methylpicolinamide)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a microplate, add the kinase, its substrate, and the kinase assay buffer.

-

Add the different concentrations of the test compound to the wells. Include a no-inhibitor control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature for a set time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition of kinase activity for each compound concentration.

-

Determine the IC₅₀ value.

Experimental and Logical Workflows

The following diagrams illustrate common experimental and logical workflows involving derivatives of this compound.

Caption: General workflow for the synthesis and purity validation of derivatives.

Caption: Logical workflow for kinase inhibitor drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents | MDPI [mdpi.com]

- 9. 2402828-71-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocol: Synthesis of 4-Chloro-3-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the synthesis of 4-chloro-3-methylpicolinic acid, a valuable building block in medicinal chemistry and drug discovery. The proposed multi-step synthesis is based on established chemical transformations of pyridine derivatives.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved from the commercially available starting material, 2,3-lutidine, through a four-step process involving N-oxidation, regioselective chlorination, deoxygenation, and selective oxidation of the C2-methyl group.

Figure 1: Proposed synthetic route for this compound.

Experimental Protocols

Materials and Equipment:

-

2,3-Lutidine

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (PCl₃)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

pH meter

Step 1: Synthesis of 2,3-Lutidine N-oxide

This procedure describes the N-oxidation of 2,3-lutidine using hydrogen peroxide in acetic acid.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-lutidine (1.0 eq) and glacial acetic acid (5.0 eq).

-

Cool the mixture in an ice bath to below 10 °C.

-

Slowly add 30% hydrogen peroxide (1.5 eq) dropwise, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-lutidine N-oxide.

| Reagent/Parameter | Molar Ratio/Value |

| 2,3-Lutidine | 1.0 eq |

| Glacial Acetic Acid | 5.0 eq |

| 30% Hydrogen Peroxide | 1.5 eq |

| Reaction Temperature | 70-80 °C |

| Reaction Time | 24 hours |

Step 2: Synthesis of 4-Chloro-2,3-lutidine N-oxide

This step involves the regioselective chlorination of 2,3-lutidine N-oxide at the 4-position using phosphorus oxychloride.

Protocol:

-

To a round-bottom flask, add 2,3-lutidine N-oxide (1.0 eq).

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (3.0 eq) dropwise with stirring.

-

After the addition, heat the mixture to 100 °C and maintain for 3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-chloro-2,3-lutidine N-oxide.

| Reagent/Parameter | Molar Ratio/Value |

| 2,3-Lutidine N-oxide | 1.0 eq |

| Phosphorus Oxychloride | 3.0 eq |

| Reaction Temperature | 100 °C |

| Reaction Time | 3 hours |

Step 3: Synthesis of 4-Chloro-2,3-lutidine

This protocol describes the deoxygenation of the N-oxide to yield 4-chloro-2,3-lutidine.

Protocol:

-

Dissolve 4-chloro-2,3-lutidine N-oxide (1.0 eq) in chloroform in a round-bottom flask.

-

Cool the solution in an ice bath and add phosphorus trichloride (1.2 eq) dropwise.

-

After the addition, allow the reaction to stir at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2,3-lutidine.

| Reagent/Parameter | Molar Ratio/Value |

| 4-Chloro-2,3-lutidine N-oxide | 1.0 eq |

| Phosphorus Trichloride | 1.2 eq |

| Solvent | Chloroform |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4 hours |

Step 4: Synthesis of this compound

The final step is the selective oxidation of the C2-methyl group of 4-chloro-2,3-lutidine to a carboxylic acid using potassium permanganate.

Protocol:

-

In a round-bottom flask, suspend 4-chloro-2,3-lutidine (1.0 eq) in water.

-

Heat the mixture to reflux.

-

Add potassium permanganate (3.0 eq) portion-wise over a period of 2 hours.

-

Continue refluxing for an additional 4-6 hours until the purple color of the permanganate has disappeared.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Combine the filtrate and washings, and acidify with concentrated HCl to a pH of 3-4 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

| Reagent/Parameter | Molar Ratio/Value |

| 4-Chloro-2,3-lutidine | 1.0 eq |

| Potassium Permanganate | 3.0 eq |

| Solvent | Water |

| Reaction Temperature | Reflux |

| Reaction Time | 6-8 hours |

Experimental Workflow Visualization

The overall experimental workflow is summarized in the following diagram.

Figure 2: A step-by-step workflow for the synthesis of this compound.

Disclaimer: This protocol is a proposed synthetic route based on analogous chemical reactions reported in the literature. It is intended for use by qualified researchers in a well-equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions may require optimization to achieve desired yields and purity.

Application Notes and Protocols: Purification of 4-Chloro-3-methylpicolinic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-Chloro-3-methylpicolinic acid via recrystallization. Due to the absence of specific solubility data for this compound in publicly available literature, this protocol is based on the established principles of recrystallization and solubility data for the structurally analogous compound, picolinic acid. The provided methodologies and data tables offer a robust starting point for the development of a specific purification process.

Introduction

This compound is a substituted pyridinecarboxylic acid, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. The purity of such compounds is critical for their intended applications, necessitating effective purification methods. Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds.[1][2] The process relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3][5] This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the solution.[6][7]

Solvent Selection and Solubility Profile

Based on the structure of this compound, which contains a polar carboxylic acid group and a moderately polar substituted pyridine ring, a range of polar and semi-polar solvents could be suitable for recrystallization. A preliminary solvent screen is highly recommended to determine the optimal solvent or solvent mixture.

Table 1: Potential Solvents for Recrystallization Screening

| Solvent | Rationale for Selection | Expected Solubility Profile |

| Water | High polarity, suitable for the carboxylic acid group. | Potentially high solubility, may require a co-solvent to decrease solubility at room temperature. |

| Ethanol | Medium polarity, often a good general-purpose solvent for organic acids.[9] | Likely to show a good temperature-dependent solubility differential. |

| Isopropanol | Similar to ethanol but with slightly lower polarity. | May offer a better solubility profile than ethanol. |

| Acetonitrile | A polar aprotic solvent. | Picolinic acid has low solubility in acetonitrile, which might be advantageous.[8] |

| Ethyl Acetate | Medium polarity, good for compounds with moderate polarity. | May be a suitable solvent, potentially in a mixture with a non-polar solvent like hexanes. |

| Toluene | Non-polar aromatic solvent. | Unlikely to be a good single solvent but could be used as an anti-solvent. |

| Hexanes | Non-polar solvent. | Likely to have very low solubility; could be used as an anti-solvent. |

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The quantities should be adjusted based on the amount of crude material.

Materials and Equipment:

-

Crude this compound

-

Selected recrystallization solvent (e.g., Ethanol)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water/oil bath

-

Condenser (optional, to prevent solvent loss)

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip.

-

Gently heat the mixture while stirring until the solvent begins to boil.

-

Continue adding the hot solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.[11]

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are present after the dissolution step, a hot filtration is required.

-

Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

-

Quickly filter the hot solution to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Remove the flask containing the clear solution from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[12]

-

-

Drying:

-

Continue to draw air through the Buchner funnel to partially dry the crystals.

-

Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

-

Table 2: Example Data for a Trial Recrystallization

| Parameter | Value |

| Initial Mass of Crude Product | 5.0 g |

| Solvent Used | Ethanol |

| Volume of Solvent Used | 75 mL |

| Final Mass of Purified Product | 4.2 g |

| Percent Recovery | 84% |

| Melting Point of Crude Product | 145-150 °C |

| Melting Point of Purified Product | 155-157 °C |

Note: The above data is hypothetical and for illustrative purposes only.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Caption: Workflow for the purification of this compound.

Troubleshooting

Table 3: Common Issues and Solutions in Recrystallization

| Issue | Potential Cause | Recommended Solution |

| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |

| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool slowly. Consider using a lower-boiling point solvent. |

| Low recovery of purified product | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated. Use an ice bath to maximize crystallization and wash with a minimal amount of ice-cold solvent. |

| Poor purity of the final product | Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |

Conclusion

This application note provides a comprehensive, though generalized, protocol for the purification of this compound by recrystallization. The success of this procedure is highly dependent on the careful selection of an appropriate solvent, which should be determined through preliminary screening experiments. By following the detailed methodology and troubleshooting guide, researchers can effectively purify this compound for use in further research and development activities.

References

- 1. Recrystallization [sites.pitt.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. m.youtube.com [m.youtube.com]

- 5. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 9. picolinic acid [chemister.ru]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Chloro-3-methylpicolinic Acid

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-3-methylpicolinic acid. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require accurate measurement of this compound. The protocol employs a standard C18 column with UV detection, offering a balance of simplicity, accuracy, and robustness. All experimental procedures and validation data are presented herein.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this molecule is critical for process monitoring, quality assurance of starting materials, and stability studies. The analytical method presented here is designed for ease of implementation in a typical analytical laboratory, providing a reliable means for the determination of this compound in solution. The method has been developed based on established principles for the analysis of polar, acidic, and halogenated organic molecules.[1][2]

Experimental Protocol

Instrumentation and Apparatus

-

HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength detector (VWD).

-

Chromatographic Data System (CDS): ChemStation, Empower, or equivalent.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated with standard buffers.

-

Volumetric Glassware: Class A.

-

Syringe Filters: 0.45 µm PTFE or nylon.

Reagents and Materials

-

This compound: Reference standard of known purity (≥98%).

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade or Milli-Q.

-

Phosphoric Acid (H₃PO₄): Analytical grade.

-

Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus, Waters SunFire) |

| 4.6 x 150 mm, 5 µm particle size | |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% A / 20% B, isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm |

| Run Time | 10 minutes |

Rationale: A C18 column is a standard choice for reversed-phase chromatography.[3] The acidic mobile phase (pH 3.0) ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the non-polar stationary phase.[2] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.

Preparation of Solutions

-

Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the tables below.

Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 15.2 |

| 5.0 | 76.5 |

| 10.0 | 151.8 |

| 25.0 | 380.1 |

| 50.0 | 755.3 |

| 100.0 | 1512.9 |

| Correlation Coeff. (r²) | 0.9998 |

Precision

| Parameter | Concentration (µg/mL) | % RSD (n=6) |

| Repeatability | 50.0 | 0.85% |

| Intermediate Precision | 50.0 | 1.22% |

Accuracy (Spike Recovery)

| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD (n=3) |

| 80% | 40.0 | 99.2% | 1.1% |

| 100% | 50.0 | 101.5% | 0.9% |

| 120% | 60.0 | 98.8% | 1.3% |

Sensitivity

| Parameter | Value (µg/mL) |

| LOD | 0.25 |

| LOQ | 0.75 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis.

Caption: HPLC analysis workflow for this compound.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantification of this compound. The method is selective, linear, precise, and accurate over a practical concentration range. It can be readily implemented in quality control or research laboratories for routine analysis of this compound.